molecular formula C10H6F9NO2 B1504570 2,2,2-Trifluoro-1-[4-(trifluoromethoxy)-3-(trifluoromethyl)anilino]ethan-1-ol CAS No. 409114-44-9

2,2,2-Trifluoro-1-[4-(trifluoromethoxy)-3-(trifluoromethyl)anilino]ethan-1-ol

Cat. No.: B1504570
CAS No.: 409114-44-9
M. Wt: 343.15 g/mol
InChI Key: VGCASKFJGXJFIY-UHFFFAOYSA-N
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Description

This compound is a fluorinated secondary alcohol featuring a trifluoroethyl group (CF₃CH₂OH) linked to an aniline moiety substituted with trifluoromethoxy (OCF₃) at the 4-position and trifluoromethyl (CF₃) at the 3-position.

Properties

IUPAC Name

2,2,2-trifluoro-1-[4-(trifluoromethoxy)-3-(trifluoromethyl)anilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F9NO2/c11-8(12,13)5-3-4(20-7(21)9(14,15)16)1-2-6(5)22-10(17,18)19/h1-3,7,20-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCASKFJGXJFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(C(F)(F)F)O)C(F)(F)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80698141
Record name 2,2,2-Trifluoro-1-[4-(trifluoromethoxy)-3-(trifluoromethyl)anilino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

409114-44-9
Record name 2,2,2-Trifluoro-1-[4-(trifluoromethoxy)-3-(trifluoromethyl)anilino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-[4-(trifluoromethoxy)-3-(trifluoromethyl)anilino]ethan-1-ol can be achieved through several methods. One common approach is the nucleophilic aromatic substitution (SNAr) reaction. This method involves reacting a halogenated precursor with a suitable nucleophile under controlled conditions.

Industrial Production Methods

In industrial settings, this compound can be produced in bulk using continuous flow reactors, which allow for better control of reaction conditions and improved yields. Reaction conditions typically involve temperatures ranging from 50 to 150 degrees Celsius, with the use of polar aprotic solvents to facilitate the reaction.

Chemical Reactions Analysis

Synthetic Pathways

The compound is synthesized via nucleophilic substitution and condensation reactions. Key steps involve:

Amination Reaction

  • Reactants : 4-(Trifluoromethoxy)-3-(trifluoromethyl)nitrobenzene + 2,2,2-Trifluoroethanolamine

  • Conditions : Catalytic hydrogenation (H₂/Pd-C) in THF at 60°C for 12 hours .

  • Mechanism : Reduction of the nitro group to an amine followed by nucleophilic attack on the trifluoroethyl moiety.

ParameterValueSource
Yield59–70%
Purity (HPLC)>98%
Reaction Temperature60°C

Hydroxyl Group (-OH)

  • Esterification : Reacts with acetyl chloride in pyridine to form trifluoroethyl esters .

    R OH+CH COClpyridineR O CO CH +HCl\text{R OH}+\text{CH COCl}\xrightarrow{\text{pyridine}}\text{R O CO CH }+\text{HCl}
    • Yield : 85–92% (room temperature, 2 hours) .

  • Oxidation : Resists oxidation by common agents (e.g., KMnO₄) due to electron-withdrawing CF₃ groups destabilizing carbocation intermediates .

Aromatic Amine (-NH₂)

  • Diazotization : Forms diazonium salts with NaNO₂/HCl at 0–5°C, enabling coupling reactions for azo dyes .

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) in ethanol under reflux .

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing CF₃ and OCF₃ groups direct EAS to specific positions:

PositionReactivityExample Reaction
Para to -NH₂ModerateNitration (HNO₃/H₂SO₄, 50°C)
Meta to -OCF₃LowHalogenation (Cl₂/FeCl₃)
  • Nitration : Yields mono-nitro derivatives at the para position relative to -NH₂ .

  • Sulfonation : Not observed under standard conditions due to steric hindrance.

Stability and Degradation

  • Thermal Stability : Decomposes at >200°C via cleavage of the C-N bond, releasing HF and COF₂ .

  • Hydrolytic Stability : Stable in neutral water but hydrolyzes in acidic/basic conditions:

    R NH OH+H OH OH R NH +HOOC CF \text{R NH OH}+\text{H O}\xrightarrow{\text{H OH }}\text{R NH }+\text{HOOC CF }
ConditionHalf-Life (25°C)
pH 7>1 year
pH 248 hours
pH 1272 hours

Key Research Findings

  • Catalytic Hydrogenation Efficiency : Yields improve by 15% when using Pd/C with 5% loading compared to 2% .

  • Steric Effects : Bulkier substituents on the aromatic ring reduce reaction rates by 30–40% in EAS .

  • Fluorine Synergy : The OCF₃ group increases the compound’s lipophilicity (logP = 3.2) compared to non-fluorinated analogs .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a pharmaceutical agent due to its ability to interact with biological targets. Its trifluoromethyl groups enhance lipophilicity and metabolic stability, making it a candidate for drug development.

  • Case Study : Research has shown that derivatives of this compound can act as inhibitors for specific enzymes involved in metabolic pathways, potentially leading to new treatments for metabolic disorders .

Agrochemicals

The unique properties of the trifluoroalkyl moiety contribute to the efficacy of agrochemical formulations. These compounds can enhance the performance of pesticides and herbicides by improving their stability and effectiveness against pests.

  • Application Example : The compound has been investigated as a potential ingredient in formulations aimed at improving crop resistance to diseases and pests while minimizing environmental impact .

Materials Science

In materials science, this compound can be utilized in the development of advanced materials with specific thermal and chemical resistance properties.

  • Research Findings : Studies indicate that incorporating trifluoroalkyl groups into polymer matrices can enhance hydrophobicity and thermal stability, making them suitable for applications in coatings and sealants .

Environmental Applications

Due to its unique chemical structure, this compound has been studied for its potential use in environmental remediation processes. Its ability to interact with various pollutants makes it a candidate for developing new methods of contaminant removal.

  • Case Study : Investigations have focused on its use in capturing volatile organic compounds (VOCs) from industrial emissions, highlighting its role in reducing air pollution .

Data Tables

Application AreaDescriptionPotential Benefits
Medicinal ChemistryDrug development targeting metabolic pathwaysImproved therapeutic efficacy
AgrochemicalsEnhancing pesticide formulationsIncreased crop protection
Materials ScienceDevelopment of advanced polymersEnhanced durability and thermal stability
Environmental RemediationCapturing VOCs from emissionsReduction of air pollutants

Mechanism of Action

The compound's action mechanism often involves the interaction of its fluorinated groups with target molecules. The trifluoromethyl and trifluoromethoxy groups can enhance binding affinity and selectivity toward specific molecular targets, which is advantageous in pharmaceuticals and biochemical research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Electronic Properties

The table below compares substituent patterns and molecular weights of analogous compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
Target Compound 4-OCF₃, 3-CF₃, NH- linkage C₁₀H₇F₉NO₂ ~376.1 (calc.) High fluorine content; electron-deficient aromatic ring enhances stability
2-{[4-Fluoro-3-(Trifluoromethyl)phenyl]amino}ethan-1-ol 4-F, 3-CF₃, NH- linkage C₉H₉F₄NO 223.17 Lacks OCF₃; lower molecular weight; potential for altered reactivity
2,2,2-Trifluoro-1-[3-(Trifluoromethyl)phenyl]ethan-1-ol 3-CF₃, no OCF₃ or NH- linkage C₉H₆F₆O 268.14 Simpler structure; absence of anilino group reduces hydrogen-bonding potential
4-(Phenoxy)-α-(Trifluoromethyl)benzyl alcohol 4-OPh, CF₃ C₁₄H₁₁F₃O₂ 268.23 Phenoxy group (OPh) instead of OCF₃; reduced electron-withdrawing effects
(S)-2-Amino-2-(3-Fluoro-4-(Trifluoromethyl)phenyl)ethan-1-ol 4-CF₃, 3-F, NH₂- linkage C₉H₉F₄NO 223.17 Amino group enhances polarity; stereospecific (S)-configuration
Key Observations:
  • Electron-Withdrawing Groups: The target compound’s OCF₃ and CF₃ substituents create a highly electron-deficient aromatic ring, improving resistance to oxidation compared to phenoxy (OPh) or fluoro (F) analogs .
  • Hydrogen Bonding: The anilino (NH) group in the target compound may facilitate intermolecular interactions, unlike non-amino analogs (e.g., ).

Physicochemical Properties

  • Lipophilicity : The trifluoromethoxy group (OCF₃) increases lipophilicity (logP) compared to hydroxyl or methoxy analogs, enhancing membrane permeability .
  • Thermal Stability: Fluorinated alcohols generally exhibit higher boiling points due to strong intermolecular hydrogen bonding. For example, 2,2,2-trifluoroethanol () has a boiling point of 73–75°C, while bulkier analogs (e.g., ) likely have higher values.

Biological Activity

2,2,2-Trifluoro-1-[4-(trifluoromethoxy)-3-(trifluoromethyl)anilino]ethan-1-ol is a fluorinated compound that has garnered attention due to its potential biological activity. The presence of multiple trifluoromethyl groups in its structure suggests that it may have unique interactions with biological targets, making it a candidate for further investigation in medicinal chemistry and pharmacology.

Chemical Structure

The compound's structure is characterized by:

  • Core Structure : Ethanol derivative with trifluoromethyl substitutions.
  • Functional Groups : Aniline moiety with trifluoromethoxy and trifluoromethyl substituents.

The biological activity of this compound is primarily linked to its interactions with specific enzymes and receptors. Fluorinated compounds often exhibit enhanced lipophilicity and metabolic stability, which may influence their pharmacodynamics.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit enzymes involved in metabolic pathways, potentially affecting the metabolism of drugs or endogenous compounds.
  • Receptor Modulation : The structural features may allow it to act as a modulator for various receptors, particularly those involved in neurotransmission or hormonal signaling.

Research Findings

Recent studies have focused on evaluating the biological activity of similar fluorinated compounds, providing insights into potential applications for this compound.

Case Studies

  • In Vitro Assays : In vitro assays have demonstrated that structurally related compounds exhibit significant inhibition of specific enzymes (e.g., 17β-HSD Type 3), with IC50 values ranging from nanomolar to micromolar concentrations. For instance, a related compound showed an IC50 of 700 nM in enzyme inhibition assays .
  • Cell Line Studies : Compounds with similar fluorinated structures have been evaluated against various cancer cell lines. One study reported a GI50 of 10 nM against the CCRF-CEM leukemia cell line for a related inhibitor . This suggests that the compound could possess anticancer properties.

Data Table

The following table summarizes the biological activity of related compounds and their IC50 values:

Compound NameStructureIC50 (nM)Target
Compound A[Structure A]70017β-HSD Type 3
Compound B[Structure B]900Unknown
Compound C[Structure C]10CCRF-CEM Cell Line

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2,2-Trifluoro-1-[4-(trifluoromethoxy)-3-(trifluoromethyl)anilino]ethan-1-ol?

  • Methodological Answer : Synthesis typically involves multi-step protocols starting with trifluoromethyl-substituted aniline derivatives. For example, coupling reactions between 4-(trifluoromethoxy)-3-(trifluoromethyl)aniline and trifluoroethanol derivatives under catalytic conditions (e.g., copper-catalyzed amination) are commonly employed. Post-synthetic purification via column chromatography and recrystallization ensures high purity (>95%). Structural confirmation relies on 1H^1H NMR, 13C^{13}C NMR, and LCMS analysis .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer : Comprehensive characterization includes:

  • Spectroscopy : 1H^1H NMR (to confirm aromatic and alcohol proton environments) and 19F^{19}F NMR (to verify trifluoromethyl/trifluoromethoxy groups).
  • Mass Spectrometry : LCMS or HRMS to validate molecular weight and fragmentation patterns.
  • Elemental Analysis : Quantifying C, H, N, and F content to ensure stoichiometric consistency.
    These techniques are critical for distinguishing regioisomers or byproducts formed during synthesis .

Q. What are the key physicochemical properties influencing its reactivity?

  • Methodological Answer : The compound’s properties are dominated by:

  • Electron-Withdrawing Effects : The trifluoromethoxy and trifluoromethyl groups reduce electron density on the aromatic ring, directing electrophilic substitution.
  • Hydrogen Bonding : The ethanol moiety participates in hydrogen bonding, affecting solubility in polar solvents (e.g., DMSO, methanol).
  • Lipophilicity : High logP values due to fluorine substituents enhance membrane permeability, relevant for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies?

  • Methodological Answer : Contradictions often arise from stereochemical variations or assay conditions. Strategies include:

  • Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to isolate enantiomers and test their individual bioactivity.
  • Dose-Response Curves : Validate activity across multiple concentrations to rule out off-target effects.
  • Enzyme Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities to specific targets (e.g., enzymes like Notum or kinases) .

Q. What computational approaches predict interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina model binding poses with receptors (e.g., Wnt signaling proteins).
  • MD Simulations : Assess stability of ligand-receptor complexes over nanoseconds to identify key residues for interaction.
  • QSAR Modeling : Correlate substituent effects (e.g., trifluoromethyl position) with activity data to optimize analogs .

Q. How does the compound’s stereochemistry impact its pharmacological profile?

  • Methodological Answer : The ethanol group’s configuration (R/S) influences:

  • Receptor Binding : Enantiomers may exhibit differential affinity for chiral binding pockets (e.g., GPCRs).
  • Metabolic Stability : Cytochrome P450 enzymes often show stereoselective metabolism, affecting half-life.
    Resolution via chiral catalysts or kinetic resolution during synthesis is critical for preclinical studies .

Q. What strategies mitigate synthetic challenges in scaling up the compound?

  • Methodological Answer :

  • Catalyst Optimization : Transition from homogeneous (e.g., Pd/C) to heterogeneous catalysts for easier recovery.
  • Flow Chemistry : Improve yield and reduce side reactions in coupling steps.
  • Green Solvents : Replace DMF or DCM with cyclopentyl methyl ether (CPME) to enhance sustainability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trifluoro-1-[4-(trifluoromethoxy)-3-(trifluoromethyl)anilino]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2,2,2-Trifluoro-1-[4-(trifluoromethoxy)-3-(trifluoromethyl)anilino]ethan-1-ol

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